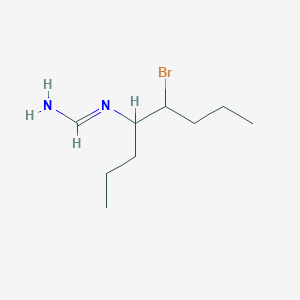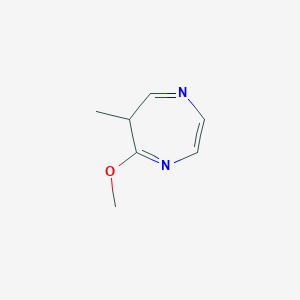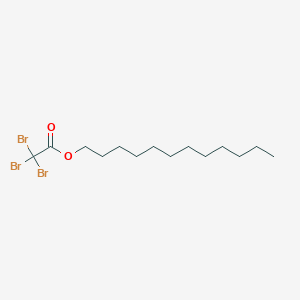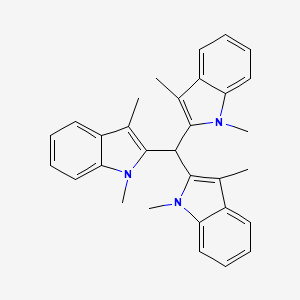![molecular formula C12H20N2O2 B14353640 (1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone CAS No. 95880-78-7](/img/structure/B14353640.png)
(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone is a chemical compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure consists of a bicyclic azabicyclo[2.2.2]octane ring system attached to a morpholine ring via a methanone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone typically involves the reaction of 1-azabicyclo[2.2.2]octane derivatives with morpholine derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the methanone linkage between the two ring systems. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often employing green chemistry principles to reduce environmental impact. The use of high-throughput screening and process optimization techniques ensures the efficient production of this compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Azabicyclo[2.2.2]octane: A related compound with a similar bicyclic structure but lacking the morpholine ring.
3-Quinuclidinone: Another bicyclic compound with a ketone functional group, similar in structure but different in reactivity and applications.
Uniqueness
(1-Azabicyclo[222]octan-2-yl)(morpholin-4-yl)methanone is unique due to its combination of the azabicyclo[222]octane and morpholine rings, which imparts distinct chemical and biological properties
Propiedades
| 95880-78-7 | |
Fórmula molecular |
C12H20N2O2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-2-yl(morpholin-4-yl)methanone |
InChI |
InChI=1S/C12H20N2O2/c15-12(14-5-7-16-8-6-14)11-9-10-1-3-13(11)4-2-10/h10-11H,1-9H2 |
Clave InChI |
PVWWUXKQSDJMIH-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1CC2C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
